Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a carbonyl compound, while substitution of the chloro group with an amine yields an amino derivative .
Scientific Research Applications
Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate
- This compound
Uniqueness
Compared to other similar compounds, this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-chloro-2-[[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3S2/c1-17-9(16)7-8(11)14-10(19-7)13-2-5(15)6-3-12-4-18-6/h3-5,15H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUYWGRHJBXGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)NCC(C2=CN=CS2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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